N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a benzenesulfonamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with 4-isobutyl-N-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the sulfonamide group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups .
Biology
In biological research, it is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research .
Medicine
The compound has shown promise as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties .
Industry
In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects . The pathways involved include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-1H-pyrazol-3-yl)methyl]-4-isobutylbenzenesulfonamide
- N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-4-tert-butylbenzenesulfonamide
Uniqueness
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl and isobutyl substituents enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2S/c1-5-21-11-16(18)17(19-21)12-20(4)24(22,23)15-8-6-14(7-9-15)10-13(2)3/h6-9,11,13H,5,10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILUIGKYRSJJEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)CC(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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